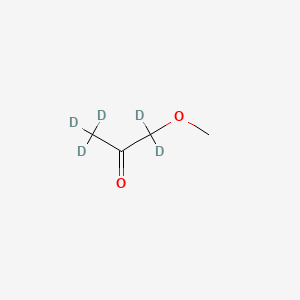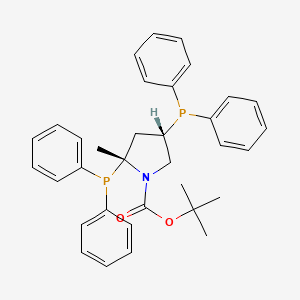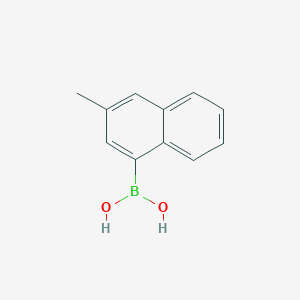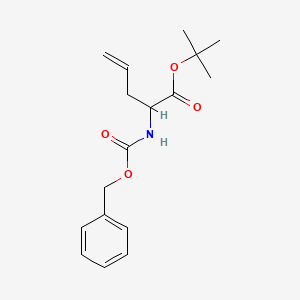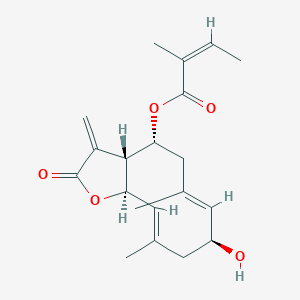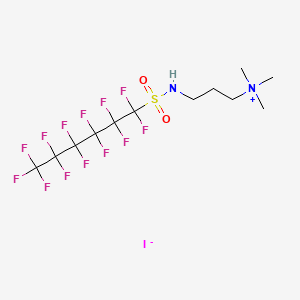
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide is a complex organic compound with the molecular formula C₁₂H₁₆F₁₃IN₂O₂S. This compound is known for its unique structural features, which include a tridecafluorohexyl group and a sulphonylamino group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide typically involves the reaction of a tridecafluorohexyl sulfonyl chloride with a propylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonylamino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing into the potential medical applications of this compound, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide involves its interaction with specific molecular targets. The compound’s sulphonylamino group can form strong interactions with various substrates, facilitating chemical reactions. Additionally, the tridecafluorohexyl group imparts hydrophobic properties, which can influence the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide can be compared with other similar compounds, such as:
- Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide
- Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium iodide
These compounds share similar structural features but differ in the length of the fluorinated alkyl chain. The unique properties of this compound, such as its specific hydrophobicity and reactivity, make it particularly valuable in certain applications .
Propriétés
Numéro CAS |
68957-58-4 |
|---|---|
Formule moléculaire |
C12H16F13N2O2S.I C12H16F13IN2O2S |
Poids moléculaire |
626.22 g/mol |
Nom IUPAC |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C12H16F13N2O2S.HI/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ISWKWKSVIRGKHB-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)


![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

